5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the methoxyphenyl and nitrophenyl groups. The final step involves the formation of the sulfanyl linkage under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amino derivatives, and substituted compounds with various functional groups introduced at specific positions on the aromatic rings.
Scientific Research Applications
5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methoxyphenyl)-2-{[(4-aminophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
- 5-(3-methoxyphenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
The uniqueness of 5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N4O5S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-1,2,3,4a,5,7,8,9,10,10a-decahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H26N4O5S/c1-34-17-5-2-4-15(12-17)20-21-18(6-3-7-19(21)30)26-23-22(20)24(31)28-25(27-23)35-13-14-8-10-16(11-9-14)29(32)33/h2,4-5,8-12,20,22-23,25-27H,3,6-7,13H2,1H3,(H,28,31) |
InChI Key |
QAJJPMQOBYEEMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3C(NC(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])NC5=C2C(=O)CCC5 |
Origin of Product |
United States |
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